Purfalcamine

Description

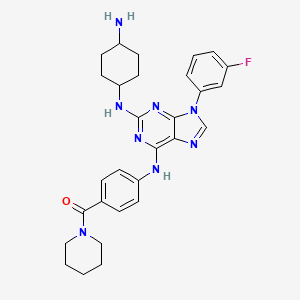

Structure

3D Structure

Properties

IUPAC Name |

[4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FN8O/c30-20-5-4-6-24(17-20)38-18-32-25-26(35-29(36-27(25)38)34-23-13-9-21(31)10-14-23)33-22-11-7-19(8-12-22)28(39)37-15-2-1-3-16-37/h4-8,11-12,17-18,21,23H,1-3,9-10,13-16,31H2,(H2,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCOMOOXOZSNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)NC5CCC(CC5)N)N(C=N4)C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Purfalcamine: A Fictional Compound with No Known Mechanism of Action

The name "Purfalcamine" appears to be a fictional construct. Researchers, scientists, and drug development professionals are advised to verify the nomenclature of compounds of interest to ensure they are referencing established and studied molecules.

For a detailed technical guide on the mechanism of action of a real pharmaceutical compound, please provide the correct and established name of the drug. This will enable a thorough literature search and the subsequent generation of the requested in-depth report, including data tables, experimental methodologies, and pathway diagrams.

Purfalcamine: A Selective Inhibitor of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health challenge, necessitating the development of novel antimalarial agents with unique mechanisms of action. One promising therapeutic target is Calcium-Dependent Protein Kinase 1 (PfCDPK1), a critical enzyme in the parasite's life cycle. This document provides a comprehensive technical overview of Purfalcamine, a potent and selective inhibitor of PfCDPK1. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to PfCDPK1 and this compound

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) is a serine/threonine kinase that plays a crucial role in the asexual blood stage of the parasite's life cycle.[1][2] It is involved in essential processes such as parasite motility, host cell invasion, and egress from infected erythrocytes.[1][2][3] Specifically, PfCDPK1 is implicated in the phosphorylation of proteins within the glideosome-actomyosin motor assembly, which is vital for parasite motility, and in regulating microneme secretion, a key step for erythrocyte invasion.[3][4] Its essentiality for parasite survival makes it an attractive target for antimalarial drug discovery.[1][5]

This compound is a small molecule inhibitor identified through high-throughput screening that demonstrates high potency and selectivity for PfCDPK1.[2][5][6] It has been shown to be an orally active compound with antimalarial activity, causing parasite developmental arrest at the schizont stage.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Description |

| IC50 (PfCDPK1) | 17 nM | Concentration of this compound required to inhibit 50% of PfCDPK1 enzymatic activity in a biochemical assay.[6] |

| EC50 (P. falciparum 3D7) | 230 nM | Effective concentration of this compound required to inhibit 50% of P. falciparum (3D7 strain) growth in an in vitro culture.[6] |

| EC50 (P. falciparum strains) | 171-259 nM | Range of effective concentrations against various drug-resistant strains (Dd2, FCB, HB3, W2), indicating effectiveness against resistant parasites.[6] |

| IC50 (Microneme Discharge) | 585 nM | Concentration of this compound that inhibits 50% of microneme discharge from P. falciparum merozoites.[4] |

| Selectivity | >23-fold | Therapeutic window calculated from the ratio of cytotoxicity (EC50 in mammalian cell lines like CHO, HEp2, HeLa, Huh7) to antimalarial potency (EC50 in P. falciparum).[6] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Mouse Model

| Parameter | Value | Experimental Conditions |

| Cmax | 2.6 µM | Maximum plasma concentration achieved after a single oral gavage dose of 20 mg/kg.[6] |

| Half-life (t1/2) | 3.1 hours | Plasma half-life of this compound following a 20 mg/kg oral dose.[6] |

| Efficacy | Delay in parasitemia | Oral administration of 10 mg/kg twice daily for 6 days resulted in a delayed onset of parasitemia in a P. berghei mouse model compared to the control group.[6] |

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of PfCDPK1.[5] This means that it binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The inhibition of PfCDPK1 by this compound disrupts the downstream signaling pathways that are crucial for parasite development and invasion. Specifically, it has been demonstrated that this compound treatment leads to the inhibition of microneme secretion, a critical step in the invasion of erythrocytes by merozoites.[4][7] This ultimately results in the arrest of the parasite's life cycle at the late schizont stage, preventing the release of new merozoites and the infection of new red blood cells.[2][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PfCDPK1 signaling pathway and a typical experimental workflow for evaluating PfCDPK1 inhibitors like this compound.

Caption: PfCDPK1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of this compound.

PfCDPK1 Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PfCDPK1.

-

Reagents and Materials: Recombinant purified PfCDPK1, a suitable peptide substrate (e.g., a synthetic peptide with a phosphorylation site recognized by PfCDPK1), ATP (radiolabeled [γ-32P]ATP or for non-radioactive methods, an antibody recognizing the phosphorylated substrate), kinase assay buffer, test compound (this compound), and a phosphocellulose membrane or ELISA plate.

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a reaction vessel (e.g., microcentrifuge tube or well of a microplate), combine the recombinant PfCDPK1 enzyme, the peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radioactive assays, this involves measuring the radioactivity incorporated into the peptide. For non-radioactive methods, this can be done using an antibody-based detection method like ELISA.

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

-

P. falciparum Asexual Blood Stage Growth Inhibition Assay (EC50 Determination)

This assay measures the efficacy of a compound in inhibiting the growth of P. falciparum in an in vitro red blood cell culture.

-

Reagents and Materials: P. falciparum culture (e.g., 3D7 strain), human red blood cells, complete culture medium (e.g., RPMI-1640 supplemented with serum and hypoxanthine), SYBR Green I dye or other DNA intercalating dyes, 96-well microplates, and the test compound.

-

Procedure:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

In a 96-well plate, add the synchronized parasite culture (at a defined parasitemia and hematocrit) to the wells containing the diluted this compound.

-

Incubate the plate for a full parasite life cycle (e.g., 48-72 hours) under standard culture conditions (37°C, low oxygen, 5% CO2).

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity, which is proportional to the parasite biomass.

-

Calculate the percentage of growth inhibition for each this compound concentration compared to a no-drug control.

-

Determine the EC50 value by plotting the inhibition data against the log of the compound concentration and fitting to a dose-response curve.

-

Merozoite Invasion and Microneme Discharge Assay

This assay assesses the effect of the inhibitor on the ability of merozoites to invade new red blood cells and the preceding step of microneme secretion.[4]

-

Reagents and Materials: Synchronized late-stage P. falciparum schizonts, purified merozoites, fresh red blood cells, intracellular and extracellular buffers mimicking the ionic environments, this compound, and antibodies against micronemal proteins (e.g., PfAMA1) for Western blotting.[4]

-

Procedure for Microneme Discharge:

-

Isolate merozoites from mature schizonts.

-

Pre-incubate the purified merozoites with varying concentrations of this compound in an intracellular buffer.[4]

-

Induce microneme secretion by transferring the merozoites to an extracellular buffer.

-

Pellet the merozoites and collect the supernatant containing the secreted proteins.

-

Analyze the supernatant by Western blotting using antibodies against specific micronemal proteins to quantify the extent of secretion.[4]

-

-

Procedure for Invasion Assay:

-

Pre-treat purified merozoites with different concentrations of this compound.[4]

-

Add the treated merozoites to fresh red blood cells and incubate to allow for invasion.

-

After the invasion period, remove the uninvaded merozoites.

-

Culture the newly infected red blood cells for a period to allow the parasites to develop into the ring stage.

-

Quantify the number of newly formed rings by microscopy of Giemsa-stained blood smears.[4]

-

Calculate the percentage of invasion inhibition at each this compound concentration.

-

In Vivo Efficacy Study in a Mouse Model

This study evaluates the antimalarial activity of the compound in a living organism.

-

Animal Model: Typically, mice infected with a rodent-specific Plasmodium species, such as P. berghei, are used as a model for human malaria.

-

Procedure:

-

Infect a cohort of mice with P. berghei.

-

Once a detectable level of parasitemia is established, divide the mice into a control group (receiving vehicle only) and a treatment group (receiving this compound).

-

Administer this compound orally at a defined dose and schedule (e.g., 10 mg/kg, twice daily for 6 days).[6]

-

Monitor the parasitemia levels in both groups daily by analyzing Giemsa-stained blood smears.

-

Compare the course of infection between the treated and control groups to determine the efficacy of the compound, often measured as a delay in the onset of parasitemia or a reduction in parasite load.

-

Conclusion

This compound is a promising antimalarial lead compound that selectively targets PfCDPK1, a key regulator of the P. falciparum life cycle. Its potent in vitro activity against both drug-sensitive and drug-resistant parasite strains, coupled with its oral bioavailability and in vivo efficacy in a mouse model, underscores its potential for further development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel antimalarial therapies. Further optimization of this compound's structure to enhance its pharmacokinetic properties and in vivo potency could pave the way for a new class of antimalarial drugs.

References

- 1. Substituted imidazopyridazines are potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and Antiparasitic Properties of Inhibitors of the Plasmodium falciparum Calcium-Dependent Protein Kinase PfCDPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]

Investigating the Primary Target of Purfalcamine in Malaria Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the urgent discovery and development of novel antimalarial agents with new mechanisms of action. One promising target is the Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), an essential enzyme for the parasite's asexual blood stage development. This technical guide provides an in-depth overview of Purfalcamine, a potent and selective inhibitor of PfCDPK1, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to identify and characterize its primary target.

Primary Target Identification and Validation

Quantitative Efficacy of this compound

This compound demonstrates potent activity against P. falciparum in both enzymatic and cellular assays. Its efficacy has been evaluated against various drug-sensitive and drug-resistant parasite strains.

Table 1: In Vitro Efficacy of this compound against P. falciparum

| Parameter | Value | P. falciparum Strain(s) | Reference |

| IC50 (PfCDPK1 inhibition) | 17 nM | Recombinant PfCDPK1 | [1] |

| EC50 (parasite proliferation) | 230 nM | 3D7 | [1] |

| 171-259 nM | 3D7, Dd2, FCB, HB3, W2 | [1] | |

| IC50 (erythrocyte invasion) | 585 nM | Not specified | [2] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in a Mouse Model

| Parameter | Dosage | Value | Animal Model | Reference |

| Parasitemia | 10 mg/kg (oral gavage, BID for 6 days) | Delay in the onset of parasitemia | Mice | [1] |

| Cmax | 20 mg/kg (oral gavage) | 2.6 µM | Mice | [1] |

| Half-life (t1/2) | 20 mg/kg (oral gavage) | 3.1 hours | Mice | [1] |

Mechanism of Action: Interference with Key Parasite Processes

This compound exerts its antimalarial effect by inhibiting PfCDPK1, which in turn disrupts critical events in the parasite's asexual life cycle. The primary mechanism involves the blockage of microneme secretion, an essential step for merozoite invasion of host erythrocytes.[2] This leads to a developmental arrest at the schizont stage and prevents the egress of merozoites.[1]

PfCDPK1 Signaling Pathway in Merozoite Invasion

The following diagram illustrates the signaling pathway involving PfCDPK1 that is disrupted by this compound. An external signal triggers an increase in intracellular Ca2+, which activates PfCDPK1. Activated PfCDPK1 then phosphorylates downstream substrates, leading to the discharge of microneme proteins required for erythrocyte invasion. This compound acts as a competitive inhibitor of ATP in the PfCDPK1 binding pocket, blocking this cascade.

Caption: PfCDPK1 signaling pathway leading to microneme secretion and erythrocyte invasion, and its inhibition by this compound.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the activity of this compound.

PfCDPK1 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant PfCDPK1.

Methodology:

-

Recombinant PfCDPK1 Expression and Purification: The kinase domain of PfCDPK1 is expressed in a suitable expression system (e.g., E. coli) and purified using affinity chromatography.

-

Kinase Reaction:

-

A reaction mixture is prepared containing purified recombinant PfCDPK1, a generic kinase substrate (e.g., Syntide-2), and a buffer containing ATP and Ca2+.

-

This compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

The reaction is initiated by the addition of radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP).

-

The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

-

-

Quantification of Inhibition:

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the mixture onto phosphocellulose paper followed by washing.

-

The amount of incorporated radioactivity in the substrate is measured using a scintillation counter or a phosphorimager.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the PfCDPK1 kinase inhibition assay.

P. falciparum Growth Inhibition Assay

This assay determines the efficacy of this compound in inhibiting the growth of asexual blood-stage parasites in vitro.

Methodology:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in a complete medium under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2). The parasite culture is synchronized to the ring stage.

-

Assay Setup:

-

A 96-well microtiter plate is used.

-

This compound is serially diluted in the culture medium and added to the wells.

-

A synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) is added to each well.

-

Control wells with no drug and with a known antimalarial drug are included.

-

-

Incubation: The plate is incubated for a full parasite life cycle (e.g., 48 or 72 hours) under standard culture conditions.

-

Quantification of Parasite Growth:

-

Parasite growth is quantified using various methods, such as:

-

SYBR Green I-based fluorescence assay: A fluorescent dye that binds to parasite DNA is added, and fluorescence is measured.

-

Hypoxanthine incorporation assay: Radiolabeled hypoxanthine, which is incorporated by the parasites, is added, and its incorporation is measured.

-

Giemsa staining and microscopy: Blood smears are prepared, stained with Giemsa, and the percentage of infected erythrocytes (parasitemia) is determined by microscopic counting.

-

-

-

Data Analysis:

-

The percentage of growth inhibition is calculated for each this compound concentration relative to the no-drug control.

-

The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

Merozoite Invasion Assay

This assay specifically assesses the effect of this compound on the ability of merozoites to invade erythrocytes.

Methodology:

-

Merozoite Isolation: Mature schizonts are isolated from a synchronized culture. Merozoites are then released from the schizonts by mechanical disruption (e.g., filtration through a fine-pore filter).

-

Invasion Inhibition:

-

The isolated merozoites are pre-incubated with various concentrations of this compound for a short period (e.g., 10-15 minutes).

-

Fresh, uninfected erythrocytes are then added to the merozoite suspension.

-

The mixture is incubated for a defined time to allow invasion to occur (e.g., 30-60 minutes).

-

-

Quantification of Invasion:

-

After the incubation period, the formation of new ring-stage parasites inside the erythrocytes is quantified. This can be done by:

-

Flow cytometry: Using a DNA-binding dye to identify newly infected erythrocytes.

-

Microscopy: Preparing Giemsa-stained smears and counting the number of newly formed rings.

-

-

-

Data Analysis:

-

The percentage of invasion inhibition is calculated for each this compound concentration compared to a no-drug control.

-

The IC50 for invasion is determined from the dose-response curve.

-

Microneme Secretion Assay

This assay investigates the direct effect of this compound on the discharge of micronemal proteins, which are essential for merozoite invasion.

Methodology:

-

Merozoite Preparation: Merozoites are isolated as described in the invasion assay protocol.

-

Induction of Microneme Secretion:

-

Isolated merozoites are treated with various concentrations of this compound.

-

Microneme secretion is then induced by mimicking the ionic environment of blood plasma (e.g., by transferring the merozoites to a high Na+/low K+ buffer).

-

-

Detection of Secreted Proteins:

-

The merozoites are pelleted by centrifugation, and the supernatant containing the secreted proteins is collected.

-

The presence of specific micronemal proteins (e.g., Apical Membrane Antigen 1 - AMA1, or Erythrocyte Binding Antigen-175 - EBA-175) in the supernatant is detected by Western blotting using specific antibodies.

-

-

Data Analysis: The intensity of the protein bands on the Western blot is quantified to determine the relative amount of secreted protein in the presence of different concentrations of this compound compared to the untreated control.

Caption: Experimental workflow for the microneme secretion assay.

Conclusion

This compound's selective and potent inhibition of PfCDPK1 validates this kinase as a promising drug target for the development of novel antimalarials. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the downstream substrates of PfCDPK1 and the optimization of this compound's pharmacokinetic properties will be crucial for its advancement as a clinical candidate. The methodologies described herein provide a robust framework for the continued exploration of PfCDPK1 inhibitors and their potential to combat malaria.

References

Purfalcamine: A Technical Guide to a Potent Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of Purfalcamine, a potent and selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). The information presented herein is intended to support research and development efforts in the field of antimalarial drug discovery.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C29H33FN8O.[1][2] It is a 2,6,9-trisubstituted purine derivative.[3] The structure and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C29H33FN8O | [1][2] |

| Molecular Weight | 528.62 g/mol | [1][2] |

| CAS Number | 1038620-68-6 | [1][2] |

| Chemical Name | [4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone | [4] |

| SMILES | O=C(N1CCC(N(C2=C3C(N=C(NC4CCC(N)CC4)N=C2)=NC=N3)C5=CC(F)=CC=C5)CC1)C6=CC=C(N)C=C6 | [4] |

| Purity (typical) | >98% | [2] |

| Storage (Powder) | 2 years at -20°C | [1][2] |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |

Biological Activity and Pharmacokinetics

This compound exhibits potent inhibitory activity against its primary target, PfCDPK1, and demonstrates significant efficacy against the blood stages of P. falciparum. Its biological activities and pharmacokinetic parameters are detailed below.

| Parameter | Value | Species/Strain | Reference |

| IC50 (PfCDPK1) | 17 nM | P. falciparum | [1] |

| EC50 | 230 nM | P. falciparum (3D7) | [5] |

| EC50 Range | 171-259 nM | P. falciparum (3D7, Dd2, FCB, HB3, W2) | [4][5] |

| EC50 (CHO cells) | 12.33 µM | Chinese Hamster Ovary cells | [5] |

| EC50 (HEp-2 cells) | 7.235 µM | Human epidermoid carcinoma cells | [5] |

| EC50 (HeLa cells) | 7.029 µM | Human cervical cancer cells | [5] |

| EC50 (Huh7 cells) | 5.476 µM | Human liver cancer cells | [5] |

| In Vivo Dose | 10 mg/kg (BID, oral gavage) | Mice | [5] |

| In Vivo Dose | 20 mg/kg (oral gavage) | Mice | [5] |

| Cmax | 2.6 µM | Mice (at 20 mg/kg) | [5] |

| Half-life (t1/2) | 3.1 hours | Mice (at 20 mg/kg) | [5] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of PfCDPK1, a key enzyme in the calcium signaling pathway of P. falciparum. This pathway is crucial for the invasion of host erythrocytes by merozoites. The proposed signaling cascade is as follows:

-

Trigger : Upon release from an infected erythrocyte, the merozoite encounters a low potassium ion (K+) concentration in the blood plasma.[3] This environmental cue triggers an influx of extracellular calcium ions (Ca2+) into the merozoite.[3]

-

Activation of PfCDPK1 : The rise in intracellular Ca2+ activates PfCDPK1.[6]

-

Substrate Phosphorylation : Activated PfCDPK1 phosphorylates several key substrates, including:

-

Glideosome-Associated Protein 45 (GAP45) and Myosin A Tail Domain-Interacting Protein (MTIP) : These are components of the glideosome, the motor complex responsible for parasite motility and host cell invasion.[1][2][7] Phosphorylation of these proteins is believed to be essential for the proper function of the glideosome.[2]

-

PfPKA regulatory subunit (PfPKA-R) : Phosphorylation of the regulatory subunit of Protein Kinase A (PKA) by PfCDPK1 suggests a crosstalk between the calcium and cAMP-dependent signaling pathways.[8][9]

-

-

Microneme Secretion : The phosphorylation cascade initiated by PfCDPK1 leads to the secretion of microneme proteins.[1] These proteins are essential for the recognition of and attachment to the host erythrocyte.

-

Inhibition of Invasion : By inhibiting PfCDPK1, this compound blocks this signaling cascade, thereby preventing microneme secretion and ultimately inhibiting the invasion of erythrocytes by merozoites.[1] This leads to developmental arrest at the schizont stage.[5]

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro PfCDPK1 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against recombinant PfCDPK1.

References

- 1. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Motor Complex of Plasmodium falciparum: PHOSPHORYLATION BY A CALCIUM-DEPENDENT PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Ca2+ Signaling in Protozoan Parasites: An Overview with a Focus on Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.nyu.edu [med.nyu.edu]

- 5. mmv.org [mmv.org]

- 6. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Calcium-Dependent Protein Kinase 1 (PfCDPK1) Pathway: A Technical Guide for Researchers

An In-depth Examination of a Key Regulator in Plasmodium falciparum

This technical guide provides a comprehensive overview of the calcium-dependent protein kinase 1 (PfCDPK1) signaling pathway in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. PfCDPK1 is a critical regulator of multiple processes essential for the parasite's life cycle, including erythrocyte invasion and schizont development, making it a promising target for novel antimalarial drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data associated with the PfCDPK1 pathway.

The PfCDPK1 Signaling Pathway

PfCDPK1 is a serine/threonine kinase that functions as a key effector of calcium signaling in the malaria parasite.[1] Its activity is tightly regulated by intracellular calcium levels, which fluctuate during critical stages of the parasite's life cycle.

Activation Mechanism

The activation of PfCDPK1 is a multi-step process initiated by an increase in cytosolic calcium concentration.[4] The enzyme possesses a C-terminal calmodulin-like domain (CamLD) containing four EF-hand motifs that act as calcium sensors.[2] Binding of calcium to these EF-hands induces a conformational change, leading to the activation of the N-terminal kinase domain.[5] This activation allows PfCDPK1 to phosphorylate its downstream substrates.

Downstream Substrates and Cellular Processes

Once activated, PfCDPK1 phosphorylates a range of substrates, playing a crucial role in merozoite egress and invasion of host erythrocytes.[6][7] Key substrates include components of the glideosome-actomyosin motor complex, which is essential for parasite motility and invasion.[1][8]

-

Myosin A tail domain-interacting protein (MTIP): Phosphorylation of MTIP is crucial for the function of the motor complex.[7][8]

-

Glideosome-associated protein 45 (GAP45): Another key component of the motor complex regulated by PfCDPK1 phosphorylation.[7][8]

-

Plasmodium falciparum serine repeat antigen 5 (SERA5): PfCDPK1-mediated phosphorylation of SERA5 enhances its proteolytic activity, which is important for merozoite egress from the infected red blood cell.[6]

Furthermore, PfCDPK1 signaling intersects with the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, indicating a complex regulatory network.[4][9] PfCDPK1 can phosphorylate the regulatory subunit of PKA, suggesting a mechanism of cross-talk between these two critical signaling pathways.[9]

Quantitative Data

The following tables summarize key quantitative data related to PfCDPK1 activity and inhibition, providing a valuable resource for comparative analysis and drug development efforts.

Kinetic Parameters of Substrate Phosphorylation

| Substrate | Km (μM) | Reference |

| MTIP | 9 ± 0.9 | [8][10] |

| GAP45 | 18 ± 5 | [8][10] |

| ATP (with MTIP) | 125 ± 13 | [8][10] |

| ATP (with GAP45) | 96 ± 28 | [8][10] |

Inhibitor Potency

A number of small molecule inhibitors targeting PfCDPK1 have been identified and characterized.

| Inhibitor | IC50 (nM) | EC50 (nM) | Reference |

| Purfalcamine | 17 | 230 | [11] |

| K252a | 45 | 348 | [12] |

| BKI-1 | 136 | - | [11] |

| Imidazopyridazine 4 | Ki = 37 nM | 5700 | [11] |

| Indolizine 3 | Ki = 262 nM | - | [11] |

| NA-PP1 (on WT PfCDPK1) | 6010 | 14260 | [13] |

| NA-PP1 (on T145G mutant) | 150 | 15650 | [13] |

| NM-PP1 (on WT PfCDPK1) | 1500 | 11550 | [13] |

| NM-PP1 (on T145G mutant) | 120 | 10280 | [13] |

Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% in biochemical assays, while EC50 values represent the concentration required to inhibit parasite growth by 50% in cell-based assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PfCDPK1 pathway.

In Vitro Kinase Assay

This protocol is used to measure the enzymatic activity of recombinant PfCDPK1 and to assess the potency of potential inhibitors.

Materials:

-

Recombinant PfCDPK1 enzyme

-

Substrate (e.g., syntide-2, recombinant MTIP, or GAP45)

-

Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

CaCl2 solution

-

[γ-32P]ATP or [γ-33P]ATP

-

ATP solution

-

Inhibitor compounds (dissolved in DMSO)

-

SDS-PAGE loading buffer

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in the kinase assay buffer.

-

For calcium-dependent assays, add CaCl2 to a final concentration of 2 mM. For calcium-free controls, add EGTA to a final concentration of 5 mM.

-

Add the recombinant PfCDPK1 enzyme to a final concentration of approximately 20-50 nM.

-

Add the substrate to the reaction mixture.

-

To test inhibitors, add the compound at various concentrations. Include a DMSO-only control.

-

Initiate the reaction by adding a mixture of cold ATP and radiolabeled ATP (e.g., to a final concentration of 100 μM).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography using a phosphorimager.

-

Quantify the band intensities to determine the kinase activity and calculate IC50 values for inhibitors.

Conditional Knockdown of PfCDPK1

Conditional knockdown systems are employed to study the function of essential genes like PfCDPK1 in P. falciparum. The DiCre/loxP system is a common approach.

Principle: This method utilizes a rapamycin-inducible dimerizable Cre recombinase (DiCre) to excise a loxP-flanked ("floxed") gene segment, leading to a conditional knockout or knockdown of the target protein.

Experimental Workflow:

-

Parasite Line Generation:

-

Genetically modify P. falciparum to express DiCre recombinase.

-

Introduce loxP sites flanking a critical exon of the PfCDPK1 gene using CRISPR/Cas9-mediated homologous recombination.

-

-

Conditional Knockdown Induction:

-

Synchronize the transgenic parasite culture to the ring stage.

-

Treat the culture with rapamycin (or DMSO as a control) to induce DiCre-mediated recombination.

-

-

Phenotypic Analysis:

-

Monitor parasite growth and development over the subsequent life cycle stages (e.g., using Giemsa-stained blood smears or flow cytometry).

-

Assess specific cellular processes, such as erythrocyte invasion or schizont maturation, to determine the functional consequences of PfCDPK1 depletion.

-

-

Molecular Validation:

-

Confirm gene excision at the DNA level using PCR.

-

Verify the reduction or absence of PfCDPK1 protein expression by Western blotting or immunofluorescence microscopy.

-

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of <i>Plasmodium falciparum</i> CDPK1 by conditional expression of its J-domain demonstrates a key role in s… [ouci.dntb.gov.ua]

- 4. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]

- 5. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium-dependent phosphorylation of Plasmodium falciparum serine repeat antigen 5 triggers merozoite egress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The motor complex of Plasmodium falciparum: phosphorylation by a calcium-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Motor Complex of Plasmodium falciparum: PHOSPHORYLATION BY A CALCIUM-DEPENDENT PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predicting Plasmodium falciparum kinase inhibitors from antimalarial medicinal herbs using computational modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Purfalcamine: A Technical Whitepaper on its Potential as a Lead Compound for Antimalarial Drugs

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Purfalcamine, a promising small molecule inhibitor, and evaluates its potential as a lead compound for the development of novel antimalarial therapeutics. It consolidates key preclinical data, outlines experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.

Executive Summary

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains. This necessitates the discovery of new antimalarial agents with novel mechanisms of action. This compound has been identified as a potent and selective inhibitor of P. falciparum calcium-dependent protein kinase 1 (PfCDPK1), a crucial enzyme for the parasite's asexual blood stage development.[1][2] This compound demonstrates significant activity against multiple drug-resistant parasite strains, favorable in vitro selectivity, and in vivo efficacy in a murine model, positioning it as a strong candidate for further drug development.[1]

Mechanism of Action

This compound exerts its antimalarial effect by specifically targeting and inhibiting PfCDPK1.[1] PfCDPK1 is a serine/threonine kinase that plays an essential role in regulating key processes of the parasite's life cycle.[3][4] Inhibition of PfCDPK1 by this compound leads to a developmental arrest at the schizont stage, preventing the formation and release of new merozoites.[1][2] Furthermore, PfCDPK1 activity is required for the secretion of microneme proteins, such as Apical Membrane Antigen 1 (AMA1), which are essential for the invasion of new red blood cells by merozoites.[3] By blocking this kinase, this compound effectively inhibits erythrocyte invasion in a dose-dependent manner.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biochemical and Antiparasitic Properties of Inhibitors of the Plasmodium falciparum Calcium-Dependent Protein Kinase PfCDPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Exploring the specificity of Purfalcamine for Plasmodium kinases.

An In-Depth Technical Guide on the Specificity of Purfalcamine for Plasmodium Kinases

Introduction

The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial drugs with new mechanisms of action. Protein kinases, which are central regulators of cellular signaling, represent a promising class of drug targets.[1][2][3][4] The Plasmodium kinome is extensive and contains kinases essential for various life cycle stages, from erythrocyte invasion to sexual development.[1][4] A key challenge in developing kinase inhibitors is achieving selectivity for the parasite's kinases over their human counterparts to minimize host toxicity.[3]

This compound is a potent, orally active 2,6,9-trisubstituted purine derivative identified as a selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).[4][5] This technical guide provides a comprehensive overview of the specificity of this compound, detailing its inhibitory activity, the signaling pathways it affects, and the experimental protocols used for its characterization.

Data Presentation: this compound's Inhibitory Activity and Selectivity

This compound demonstrates high potency against its primary target, PfCDPK1, and exhibits a significant therapeutic window when compared to its effects on human cell lines. Its effectiveness across multiple drug-resistant P. falciparum strains highlights its potential as a robust antimalarial candidate.[5]

| Target Kinase / Organism / Cell Line | Assay Type | Value | Notes |

| Plasmodium falciparum CDPK1 (PfCDPK1) | Biochemical IC50 | 17 nM | Direct inhibition of recombinant enzyme activity.[4][5] |

| Plasmodium falciparum (3D7 Strain) | Proliferation EC50 | 230 nM | Inhibition of parasite growth in erythrocyte culture.[5] |

| Plasmodium falciparum (Dd2, FCB, HB3, W2 Strains) | Proliferation EC50 | 171-259 nM | Effective against multiple drug-resistant strains.[5] |

| Toxoplasma gondii CDPK3 (TgCDPK3) | Activity Assay | Low Activity | Demonstrates selectivity against a related apicomplexan kinase.[5] |

| Human CHO (Chinese Hamster Ovary) Cells | Cytotoxicity EC50 | 12.33 µM | ~53-fold selectivity over P. falciparum 3D7.[5] |

| Human HEp-2 (Laryngeal Carcinoma) Cells | Cytotoxicity EC50 | 7.235 µM | ~31-fold selectivity over P. falciparum 3D7.[5] |

| Human HeLa (Cervical Cancer) Cells | Cytotoxicity EC50 | 7.029 µM | ~30-fold selectivity over P. falciparum 3D7.[5] |

| Human Huh7 (Hepatoma) Cells | Cytotoxicity EC50 | 5.476 µM | ~23-fold selectivity over P. falciparum 3D7.[5] |

Signaling Pathway Interrupted by this compound

PfCDPK1 is a critical regulator of erythrocyte invasion by P. falciparum merozoites.[6][7] The invasion process is initiated by environmental cues, such as the low potassium ion concentration in blood plasma, which triggers a rise in intracellular calcium (Ca²⁺).[8] This Ca²⁺ influx activates PfCDPK1, which in turn phosphorylates downstream substrates, leading to the secretion of microneme proteins like Apical Membrane Antigen 1 (AMA1) and Erythrocyte-Binding Antigen 175 (EBA175).[9][10] These proteins are essential for establishing a tight junction with the host erythrocyte, a prerequisite for successful invasion.[9] this compound acts by directly inhibiting the catalytic activity of PfCDPK1, thereby blocking this essential signaling cascade.[7][10]

Experimental Protocols

The determination of this compound's specificity relies on a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified, recombinant kinase. Radiometric assays are often considered the gold standard for their directness and sensitivity.[11][12]

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing ATP (spiked with radioactive [γ-³²P]ATP), a specific peptide substrate for the kinase (e.g., syntide-2), and necessary cofactors like MgCl₂.

-

Inhibitor Dilution: this compound is serially diluted to create a range of concentrations for testing.

-

Kinase Reaction: Recombinant PfCDPK1 enzyme is added to wells containing the reaction mixture and varying concentrations of this compound. A control reaction with no inhibitor (or DMSO vehicle) is included.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a set period to allow for substrate phosphorylation.

-

Reaction Termination & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unused [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper and washing away the free ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

P. falciparum Asexual Blood-Stage Proliferation Assay (EC50 Determination)

This cell-based assay measures the effectiveness of this compound in preventing the growth and replication of live malaria parasites within human red blood cells.

Methodology:

-

Parasite Culture: Asynchronous or tightly synchronized P. falciparum cultures (e.g., 3D7 strain) are maintained in human erythrocytes in a complete medium.

-

Drug Plating: this compound is serially diluted in the culture medium and plated in 96-well plates.

-

Infection: Parasitized erythrocytes (typically at the ring stage) are added to the wells at a defined parasitemia and hematocrit.

-

Incubation: The plates are incubated for one full life cycle (approx. 48 hours) under standard culture conditions (e.g., 37°C, 5% O₂, 5% CO₂).

-

Parasite Quantification: After incubation, parasite growth is assessed. A common method is to stain the cells with a DNA-intercalating dye (like SYBR Green I) that fluoresces upon binding to parasite DNA. Alternatively, thin blood smears can be prepared for microscopic counting of newly formed rings (Giemsa staining).[10]

-

Data Analysis: Fluorescence intensity or microscopic counts are measured. The EC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated by comparing the results from treated wells to untreated control wells.

Conclusion

The available data strongly support this compound as a highly specific inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1. Its nanomolar potency against the target enzyme, efficacy against drug-resistant parasite strains, and significant selectivity window over human cell lines make it a compelling candidate for antimalarial drug development.[5] The specific blockade of PfCDPK1 disrupts a signaling pathway essential for erythrocyte invasion, a critical step in the parasite's pathogenic blood stage.[7][10] Further development and pre-clinical evaluation of this compound and its analogues are warranted to fully assess its therapeutic potential.

References

- 1. news-medical.net [news-medical.net]

- 2. Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]

- 8. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase PfPK2 mediated signalling is critical for host erythrocyte invasion by malaria parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. reactionbiology.com [reactionbiology.com]

Initial Cytotoxicity Screening of Purfalcamine Against Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purfalcamine, a selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), has demonstrated potent antimalarial activity. While its primary target is parasitic, initial screenings have revealed cytotoxic effects against various human cell lines at micromolar concentrations. This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, summarizing available data, presenting detailed experimental protocols for assessing its impact on cell viability, and postulating potential mechanisms of action in human cells based on the known roles of homologous kinases. The included visualizations of experimental workflows and a hypothesized signaling pathway aim to facilitate further research into the off-target effects and potential therapeutic applications of this compound.

Introduction

This compound is a potent and selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a key regulator in the parasite's life cycle.[1] Its efficacy against malaria parasites, including drug-resistant strains, has been established.[1] However, for any therapeutic candidate, understanding its safety profile and off-target effects is paramount. Initial in vitro studies have shown that this compound exhibits cytotoxicity against several human cell lines, warranting a more in-depth investigation into its mechanism of action in mammalian systems. This guide synthesizes the currently available data and provides standardized protocols for the continued evaluation of this compound's cytotoxic properties.

Data Presentation: In Vitro Cytotoxicity of this compound

Quantitative data from initial cytotoxicity screenings of this compound against various human cell lines are summarized below. The half-maximal effective concentration (EC50) values indicate the concentration of this compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cell Type | EC50 (µM) |

| CHO | Chinese Hamster Ovary | 12.33 |

| HEp-2 | Human Laryngeal Carcinoma | 7.235 |

| HeLa | Human Cervical Carcinoma | 7.029 |

| Huh7 | Human Hepatocellular Carcinoma | 5.476 |

| HepG2 | Human Hepatocellular Carcinoma | Not specified, but assessed |

Table 1: Summary of this compound EC50 values against various human cell lines.[1]

Experimental Protocols

To ensure reproducibility and consistency in the evaluation of this compound's cytotoxicity, the following detailed experimental protocols are provided.

Cell Culture and Maintenance

-

Cell Lines: HeLa (ATCC® CCL-2™), HepG2 (ATCC® HB-8065™), CHO (ATCC® CCL-61™), and Huh7 (JCRB0403) cells are to be used.

-

Culture Medium: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values using a non-linear regression analysis.

References

PfCDPK1: A Foundational Guide to a Key Therapeutic Target in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), a critical enzyme in the lifecycle of the malaria parasite and a promising target for novel antimalarial therapeutics. This document synthesizes foundational research, presenting key data, experimental methodologies, and signaling pathway interactions to support ongoing drug discovery and development efforts.

Introduction: The Central Role of PfCDPK1

Plasmodium falciparum, the protozoan parasite responsible for the most virulent form of malaria, relies on a complex lifecycle that includes asexual replication within human erythrocytes. This blood stage is responsible for the clinical manifestations of the disease.[1] Key to the parasite's survival and propagation are signaling pathways that regulate essential processes such as host cell invasion and egress. Calcium-dependent protein kinases (CDPKs) are crucial effectors of calcium signaling in the parasite.[2][3]

PfCDPK1, in particular, has been identified as a vital regulator of the asexual blood stage.[1] Genetic and chemical validation studies have demonstrated its essentiality for parasite growth, specifically in the processes of merozoite egress from mature schizonts and the subsequent invasion of new red blood cells.[1][4][5] Its absence in the human kinome makes it an attractive and specific target for therapeutic intervention.[6]

Validation as a Therapeutic Target

The validation of PfCDPK1 as a drug target stems from multiple lines of evidence:

-

Genetic Essentiality: Initial attempts to disrupt the p_f_cdpk1 gene in P. falciparum were unsuccessful, suggesting that the kinase is essential for the parasite's survival during the asexual blood stage.[1] Conditional knockdown experiments have confirmed that depletion of PfCDPK1 leads to a significant reduction in parasite growth, primarily by impairing the invasion of host erythrocytes.[2][5]

-

Chemical Validation: The use of specific small molecule inhibitors has demonstrated that blocking PfCDPK1 activity leads to parasite death.[1][7] For instance, the inhibitor purfalcamine has been shown to block microneme discharge, a critical step for erythrocyte invasion, thereby inhibiting parasite proliferation.[7][8]

-

Role in Key Parasite Processes: PfCDPK1 is intricately involved in the phosphorylation of proteins associated with the glideosome-actomyosin motor complex, which powers parasite motility and host cell invasion.[2][5] It also plays a role in microneme secretion, releasing proteins essential for attachment to and invasion of red blood cells.[5][7]

Quantitative Data on PfCDPK1 Inhibitors

A number of small molecule inhibitors targeting PfCDPK1 have been identified through high-throughput screening and subsequent chemical optimization. The following tables summarize the quantitative data for some of the key inhibitor series.

| Inhibitor | Type | IC50 (PfCDPK1) | EC50 (P. falciparum) | Reference(s) |

| This compound | 2,6,9-trisubstituted purine | 17 nM | Not specified | [6] |

| Compound 3 | Indolizine | 262 nM (Ki) | Not specified | [6] |

| Compound 4 | Imidazopyridazine | 37 nM (Ki) | 5.7 µM | [6] |

| Compound 11 | Imidazopyridazine | Not specified | 23 nM | [9] |

| NA-PP1 (for T145G mutant) | Bumped Kinase Inhibitor | 0.15 µM | Not specified | [10] |

| NM-PP1 (for T145G mutant) | Bumped Kinase Inhibitor | 0.12 µM | Not specified | [10] |

IC50: Half-maximal inhibitory concentration against the enzyme. EC50: Half-maximal effective concentration against the parasite. Ki: Inhibition constant.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used in the study of PfCDPK1.

Recombinant PfCDPK1 Kinase Assay (Radiometric)

This assay measures the enzymatic activity of PfCDPK1 by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Recombinant PfCDPK1 enzyme

-

Myosin A tail domain-interacting protein (MTIP) substrate

-

Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM CaCl2)

-

[γ-³³P]ATP

-

ATP solution

-

96-well plates

-

Phosphoric acid (50%)

-

Scintillation counter or filter-based detection system

Procedure:

-

Prepare a reaction mixture containing 10 nM PfCDPK1 and 20 µM MTIP in assay buffer.[11]

-

Add various concentrations of the test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.[11]

-

Add the enzyme-substrate mixture to the wells and pre-incubate for 30 minutes at room temperature.[11]

-

Initiate the kinase reaction by adding a solution containing 10 µM ATP and 0.2 µCi of [γ-³³P]ATP.[11]

-

Incubate the reaction for 1 hour at room temperature.[11]

-

Terminate the reaction by adding 20 µl of 50% orthophosphoric acid.[11]

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition relative to the DMSO control.

P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)

This assay determines the efficacy of a compound in inhibiting the growth of the parasite in red blood cells.

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Human red blood cells

-

Complete parasite culture medium (e.g., RPMI-1640 with Albumax)

-

Test compounds serially diluted in DMSO

-

96-well plates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µl/ml SYBR Green I)

-

Fluorometer

Procedure:

-

Prepare a parasite culture with 2% parasitemia and 2% hematocrit.

-

Dispense 100 µl of the culture into the wells of a 96-well plate.

-

Add 1 µl of serially diluted test compounds to the wells. Include wells with DMSO as a negative control and a known antimalarial as a positive control.

-

Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, lyse the cells by adding 100 µl of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a fluorometer with excitation at 485 nm and emission at 530 nm.

-

Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Interactions

PfCDPK1 does not act in isolation. It is a key node in a complex signaling network that governs parasite development.

An increase in intracellular calcium (Ca²⁺), potentially triggered by cGMP-dependent protein kinase (PfPKG) and phospholipase C (PLC) activity, activates PfCDPK1.[5][12] Activated PfCDPK1 then phosphorylates a suite of downstream substrates. These include components of the glideosome motor complex like Myosin A tail-interacting protein (MTIP) and glideosome-associated protein 45 (GAP45), which are essential for motility and invasion.[5] PfCDPK1 also triggers the secretion of micronemal proteins, such as EBA-175, that are required for host cell recognition and attachment.[5] Furthermore, PfCDPK1 has been shown to phosphorylate the regulatory subunit of PKA (PfPKA-R), suggesting a crosstalk between the two signaling pathways.[2][3] It also phosphorylates SERA5, which is involved in merozoite egress, and RhopH3, a rhoptry protein required for invasion.[5]

References

- 1. Biochemical and Antiparasitic Properties of Inhibitors of the Plasmodium falciparum Calcium-Dependent Protein Kinase PfCDPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]

- 8. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Efficacy of Purfalcamine Against Plasmodium falciparum

Introduction

Purfalcamine is a selective, orally active inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).[1] This kinase is essential for multiple processes in the parasite's life cycle, including microneme secretion during red blood cell invasion and the development of schizonts.[2][3][4][5] By inhibiting PfCDPK1, this compound effectively halts parasite proliferation, primarily causing developmental arrest at the schizont stage.[1] Its targeted action and efficacy against drug-resistant parasite strains make it a significant compound in antimalarial drug development research.[1]

These application notes provide detailed protocols for the in vitro testing of this compound against the asexual erythrocytic stages of P. falciparum. The methodologies described include a standard proliferation assay using SYBR Green I for determining 50% effective concentration (EC50) values, a schizont maturation assay to observe its stage-specific effects, and a ring-stage survival assay (RSA) to assess its activity on early-stage parasites.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key quantitative data regarding the in vitro efficacy of this compound against P. falciparum.

| Parameter | Value | Target/Strain(s) | Notes |

| IC50 | 17 nM | PfCDPK1 (Enzyme) | Half-maximal inhibitory concentration against the isolated enzyme.[1] |

| EC50 | 230 nM | P. falciparum (3D7) | Half-maximal effective concentration in a cell-based assay.[1] |

| EC50 Range | 171-259 nM | P. falciparum Strains | Effective against multiple drug-resistant strains including Dd2, FCB, HB3, and W2.[1] |

| Invasion IC50 | 585 nM | P. falciparum (3D7) | Half-maximal inhibitory concentration for merozoite invasion of erythrocytes.[2] |

| Primary Effect | Schizont Arrest | P. falciparum | Causes developmental arrest at the schizont stage of the parasite life cycle.[1] |

Signaling Pathway and Experimental Workflows

Experimental Protocols

General Culture of Asexual P. falciparum

This protocol outlines the standard method for the continuous in vitro cultivation of P. falciparum asexual erythrocytic stages.

-

Culture Medium:

-

Culture Conditions:

-

Parasite Synchronization:

-

To obtain a synchronized culture of ring-stage parasites, treat an asynchronous culture with 5% D-sorbitol.[8]

-

Incubate the parasite culture with an equal volume of 5% D-sorbitol (w/v) in water for 10 minutes at 37°C. This lyses mature parasite stages (trophozoites and schizonts).

-

Wash the remaining erythrocytes (containing ring-stage parasites) three times with RPMI 1640 to remove the sorbitol and cellular debris.[8]

-

For highly synchronized cultures needed for assays like the RSA, this process can be repeated over two consecutive intra-erythrocytic cycles.[9]

-

Preparation of this compound Stock and Assay Plates

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.[1]

-

Serial Dilutions:

-

Create a series of intermediate dilutions from the stock solution in the complete culture medium.

-

Prepare pre-dosed 96-well microtiter plates by performing serial dilutions of this compound directly in the plates.[10] The final DMSO concentration should not exceed 0.1%, as higher concentrations can be toxic to the parasites.[11]

-

Include control wells containing medium with 0.1% DMSO (drug-free control) and wells with uninfected erythrocytes (negative control).

-

SYBR Green I-Based Proliferation Assay

This assay measures parasite proliferation by quantifying the parasite DNA, which is stained by the fluorescent dye SYBR Green I.[10][12][13]

-

Plate Setup: Use clear, sterile 96-well flat-bottom plates pre-dosed with this compound as described above.

-

Parasite Seeding:

-

Use a synchronized culture of late-ring or early-trophozoite stage parasites.

-

Adjust the culture to a starting parasitemia of 0.4-0.8% and a final hematocrit of 1-2%.[14]

-

Add 200 µL of this parasite suspension to each well.

-

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

Lysis and Staining:

-

After incubation, freeze the plates at -20°C or -80°C overnight to lyse the erythrocytes.[15]

-

Thaw the plates. Prepare a lysis buffer (e.g., 20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I dye.[15]

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-24 hours.[10]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Plot the fluorescence values against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Schizont Maturation Assay

This assay directly assesses the effect of this compound on the parasite's ability to mature from the ring stage to the schizont stage.[16][17]

-

Plate Setup: Prepare a 96-well plate with serial dilutions of this compound.

-

Parasite Seeding: Add synchronized ring-stage parasites at 0.5-1% parasitemia and 2-6% hematocrit.[17]

-

Incubation: Incubate the plate for 40-44 hours, which is the time required for ring-stage parasites in the control wells to mature into schizonts.[18]

-

Analysis:

-

At the end of the incubation period, prepare thin blood smears from each well.

-

Stain the smears with Giemsa.

-

Using light microscopy, count the number of schizonts per 200-500 total parasites.

-

Calculate the percentage of schizont maturation inhibition relative to the drug-free control wells.[18]

-

Ring-Stage Survival Assay (RSA)

The RSA is designed to detect resistance or reduced sensitivity to drugs that target early-stage parasites, such as artemisinin, but can be adapted to test other compounds.[8][11]

-

Parasite Preparation: Use a tightly synchronized culture of 0-3 hour old ring-stage parasites.[9][11] This can be achieved by isolating mature schizonts via a Percoll gradient, allowing them to invade fresh erythrocytes for 3 hours, and then removing the remaining schizonts with sorbitol.[19]

-

Drug Pulse:

-

Expose the synchronized young rings to a high concentration of this compound (e.g., 3x-5x EC50) or a standard concentration used for other drugs like 700 nM for Dihydroartemisinin (DHA).[8][11]

-

The drug exposure should be for a short duration, typically 6 hours.[8][11]

-

Include a 0.1% DMSO-treated culture as a control.

-

-

Drug Removal: After the 6-hour pulse, wash the erythrocytes twice with a drug-free complete culture medium to remove this compound.[9]

-

Continued Culture: Resuspend the washed cells in fresh medium and incubate for an additional 66 hours.[9][11]

-

Quantification of Survival:

-

At the 72-hour time point (6h pulse + 66h incubation), determine the parasitemia in both the drug-treated and control cultures.

-

This is typically done by microscopy, counting the number of viable-appearing parasites per 10,000 erythrocytes.[20] Alternatively, flow cytometry using dyes like SYBR Green I and MitoTracker Deep Red can be used for more accurate quantification.[20]

-

The percent survival is calculated as the parasitemia of the drug-treated culture divided by the parasitemia of the DMSO control culture, multiplied by 100.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Motor Complex of Plasmodium falciparum: PHOSPHORYLATION BY A CALCIUM-DEPENDENT PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]

- 5. researchgate.net [researchgate.net]

- 6. mmv.org [mmv.org]

- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iddo.org [iddo.org]

- 9. Alternative methods for the Plasmodium falciparum artemisinin ring-stage survival assay with increased simplicity and parasite stage-specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iddo.org [iddo.org]

- 11. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 13. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.nyu.edu [med.nyu.edu]

- 16. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. Modified Plasmodium falciparum Ring-Stage Survival Assay with ML10 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Assessing Purfalcamine's Effect on Merozoite Egress

Introduction

Purfalcamine is a selective, orally active inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a key enzyme in the parasite's life cycle.[1] It demonstrates potent antimalarial activity, primarily by causing developmental arrest at the schizont stage, thereby preventing the release of merozoites and their subsequent invasion of new erythrocytes.[1] PfCDPK1 plays a crucial role in transducing calcium signals that regulate the discharge of micronemes, a critical step for host cell invasion.[2] These application notes provide detailed protocols and visualizations to assist researchers in assessing the inhibitory effects of this compound on merozoite egress and associated cellular processes.

Signaling Pathway of Merozoite Egress and Invasion

Merozoite egress from an infected red blood cell (RBC) is a tightly regulated cascade. The process is initiated by the cGMP-dependent protein kinase (PfPKG), which triggers a rise in intracellular Ca2+.[3] This calcium influx activates downstream effectors, including PfCDPK5, which is essential for the rupture of the parasitophorous vacuole membrane (PVM) and the RBC membrane.[4] Concurrently, the Ca2+ signal, mediated by kinases like PfCDPK1, is required for the discharge of secretory organelles such as micronemes and rhoptries, which are essential for the subsequent invasion of a new RBC.[2][5] this compound specifically inhibits PfCDPK1, leading to a blockage in microneme discharge and a halt in parasite propagation.[2]

Caption: Signaling cascade for merozoite egress and invasion, highlighting this compound's target.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its direct target (PfCDPK1) and the P. falciparum parasite, demonstrating its potency and effectiveness against drug-resistant strains.

| Parameter | Target/Strain | Value | Reference |

| IC₅₀ | PfCDPK1 (enzyme) | 17 nM | [1] |

| IC₅₀ | Merozoite Invasion | 585 nM | [2] |

| EC₅₀ | P. falciparum (3D7) | 230 nM | [1] |

| EC₅₀ Range | P. falciparum (Dd2, FCB, HB3, W2) | 171 - 259 nM | [1] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Merozoite Egress Inhibition

This protocol allows for the direct visualization of this compound's effect on schizont rupture.

Caption: Workflow for the live-cell imaging egress assay.

Methodology:

-

Parasite Synchronization: Synchronize P. falciparum cultures to the late trophozoite/early schizont stage using methods such as sorbitol or Percoll gradient centrifugation.

-

Culture Preparation: Plate the synchronized schizonts (at ~1-2% parasitemia and 2% hematocrit) in a glass-bottom imaging dish suitable for live-cell microscopy.

-

Compound Addition: Add this compound at desired concentrations (e.g., 1x, 5x, and 10x EC₅₀) to the respective wells. Include a vehicle control (DMSO) and a known egress inhibitor (e.g., E64) as negative and positive controls, respectively.

-

Live-Cell Imaging: Place the dish on a heated microscope stage with controlled gas environment (5% CO₂, 5% O₂). Acquire differential interference contrast (DIC) or phase-contrast images every 1-5 minutes for 6-8 hours to capture the egress window.[6][7]

-

Data Analysis: Quantify the percentage of schizonts that fail to rupture in this compound-treated cultures compared to the DMSO control. Arrested schizonts will appear as fully segmented but intact structures that do not release merozoites.

Protocol 2: Flow Cytometry Assay for Egress and Invasion

This high-throughput method can distinguish between effects on egress and subsequent invasion.[8]

Caption: Workflow for the flow cytometry-based egress and invasion assay.

Methodology:

-

Parasite Synchronization: Prepare a highly synchronous culture of late-stage schizonts (~44-48 hours post-invasion).

-